molecular formula CH2ClFO B14244323 Fluoromethyl hypochlorite CAS No. 344357-45-5

Fluoromethyl hypochlorite

Cat. No.: B14244323
CAS No.: 344357-45-5
M. Wt: 84.48 g/mol
InChI Key: CICYXPZFRLQVCL-UHFFFAOYSA-N
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Description

Fluoromethyl hypochlorite (CH₂FOClO) is an organic hypochlorite ester characterized by a fluorine atom substituted on the methyl group adjacent to the hypochlorite (–OClO) functional group. This structural feature distinguishes it from inorganic hypochlorites (e.g., sodium hypochlorite) and other alkyl hypochlorites. The compound’s reactivity and stability are influenced by the electron-withdrawing nature of fluorine, which may modulate the hypochlorite group’s oxidative capacity . Potential applications include organic synthesis, where it could act as a selective oxidizing or fluorinating agent, though its industrial use remains speculative due to stability and safety concerns.

Properties

CAS No.

344357-45-5

Molecular Formula

CH2ClFO

Molecular Weight

84.48 g/mol

IUPAC Name

fluoromethyl hypochlorite

InChI

InChI=1S/CH2ClFO/c2-4-1-3/h1H2

InChI Key

CICYXPZFRLQVCL-UHFFFAOYSA-N

Canonical SMILES

C(OCl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluoromethyl hypochlorite can be synthesized through the reaction of fluoroiodomethane with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:

CH2FI+Cl2CH2FClO+I2\text{CH}_2\text{FI} + \text{Cl}_2 \rightarrow \text{CH}_2\text{FClO} + \text{I}_2 CH2​FI+Cl2​→CH2​FClO+I2​

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where fluoroiodomethane and chlorine gas are introduced under controlled temperature and pressure conditions. The reaction is monitored to ensure high yield and purity of the product. The by-products, such as iodine, are separated and recycled for further use.

Chemical Reactions Analysis

Types of Reactions

Fluoromethyl hypochlorite undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Addition: It can add to unsaturated compounds, such as alkenes and alkynes, to form addition products.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under mild conditions.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used in substitution reactions. These reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

    Addition: Reagents such as alkenes or alkynes are used in addition reactions. These reactions are usually performed under ambient temperature and pressure.

Major Products Formed

    Oxidation: The major products include fluorinated alcohols and ketones.

    Substitution: The major products are fluorinated organic compounds where the chlorine atom is replaced by other functional groups.

    Addition: The major products are fluorinated addition compounds with increased molecular complexity.

Scientific Research Applications

Fluoromethyl hypochlorite has several scientific research applications, including:

    Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of fluoromethyl hypochlorite involves the formation of reactive intermediates that can participate in various chemical reactions. The molecular targets include nucleophilic sites on organic molecules, where the chlorine and fluorine atoms can be introduced. The pathways involved include radical and ionic mechanisms, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Sodium Hypochlorite (NaClO)

Sodium hypochlorite, a widely used inorganic hypochlorite, exists as an aqueous solution with high stability and broad applications in disinfection, bleaching, and water treatment . Key comparisons include:

  • Reactivity : Sodium hypochlorite’s oxidative power is pH-dependent and less selective compared to organic hypochlorites. Fluoromethyl hypochlorite, being organic, may exhibit enhanced lipid solubility, enabling interactions with hydrophobic substrates .
  • Detection : Both compounds can be detected via fluorometric or colorimetric probes. For example, methylthiocoumarin-based fluorescent probes are highly selective for hypochlorite detection in aqueous systems .
  • Toxicity: Chronic oral exposure to sodium hypochlorite in rats shows a LOAEL (Lowest Observed Adverse Effect Level) of 26 mg/kg/day, primarily affecting respiratory systems . This compound’s toxicity profile is unknown but may differ due to volatility and fluorine substitution.

Table 1: Sodium Hypochlorite vs. This compound

Property Sodium Hypochlorite This compound
Molecular Formula NaClO CH₂FOClO
State (25°C) Aqueous solution Likely volatile liquid
Stability High (in dilute solution) Moderate (decomposes readily)
Primary Applications Disinfection, bleaching Hypothesized: Organic synthesis
Detection Methods Fluorometric Fluorometric (hypothesized)
Toxicity (LOAEL) 26 mg/kg/day (rat) Unknown

Other Alkyl Hypochlorites (e.g., Methyl Hypochlorite, CH₃OClO)

Alkyl hypochlorites, such as methyl hypochlorite, are less stable than their inorganic counterparts due to the weak O–Cl bond in organic esters. Comparisons include:

  • Volatility : Methyl hypochlorite is a volatile liquid, whereas this compound’s volatility may be reduced by fluorine’s mass and polarity.
  • Reactivity: Fluorine’s electronegativity in this compound could stabilize the hypochlorite group, delaying decomposition compared to non-fluorinated analogs .

Table 2: Alkyl Hypochlorites Comparison

Compound Stability Volatility Key Applications
Methyl Hypochlorite Low High Limited industrial use
This compound Moderate Moderate Organic synthesis (hypothesized)

Fluorinated Organic Compounds

Key parallels include:

  • Lipophilicity : Fluorine enhances lipid solubility, improving penetration into biological or organic matrices .
  • Stability : Fluorine can stabilize adjacent functional groups, as seen in pharmaceuticals and agrochemicals. This may extend to this compound’s hypochlorite group.
  • Toxicology: Fluorinated compounds often exhibit unique metabolic pathways, suggesting this compound’s toxicity could differ from non-fluorinated hypochlorites .

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